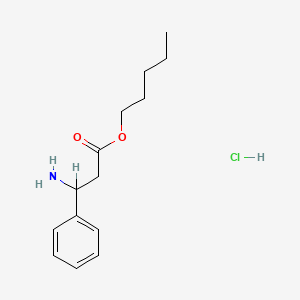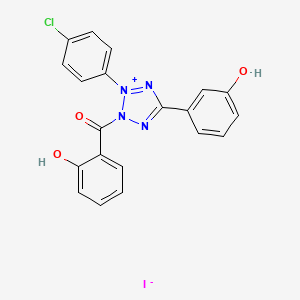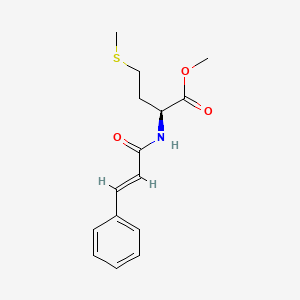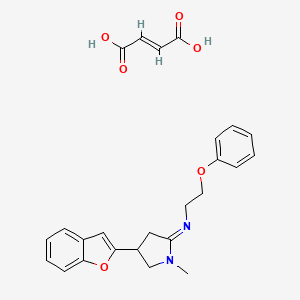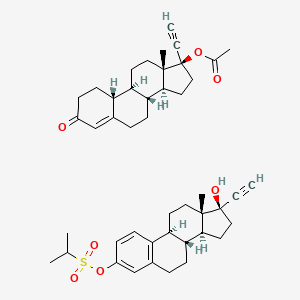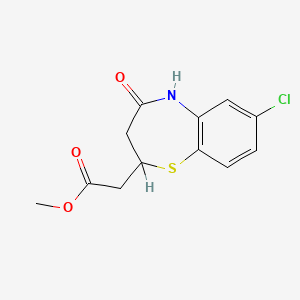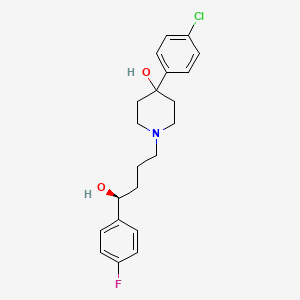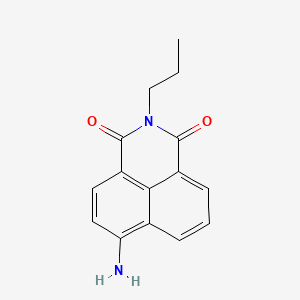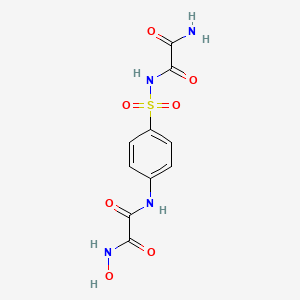
Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N'-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes an ethanediamide backbone and a sulfonyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out using various techniques such as stirring without solvent at room temperature, stirring at elevated temperatures, or solvent-free reactions. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR) . Additionally, its unique structure makes it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its inhibition of DHFR disrupts the folate pathway, which is crucial for DNA synthesis and cell division . This inhibition leads to the suppression of microbial growth and cancer cell proliferation. The compound’s sulfonyl and hydroxy groups play a key role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- can be compared with other similar compounds such as N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)acetamide and N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)ethanediamide These compounds share similar structural features but differ in their functional groups and reactivity
Propriétés
Numéro CAS |
81717-49-9 |
|---|---|
Formule moléculaire |
C10H10N4O7S |
Poids moléculaire |
330.28 g/mol |
Nom IUPAC |
N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide |
InChI |
InChI=1S/C10H10N4O7S/c11-7(15)8(16)14-22(20,21)6-3-1-5(2-4-6)12-9(17)10(18)13-19/h1-4,19H,(H2,11,15)(H,12,17)(H,13,18)(H,14,16) |
Clé InChI |
MPDBSGNLCBXFBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(=O)NO)S(=O)(=O)NC(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


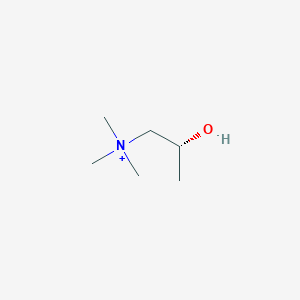
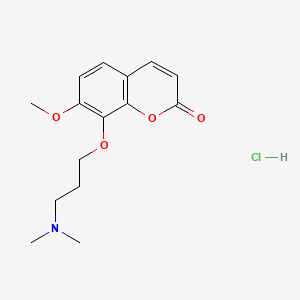
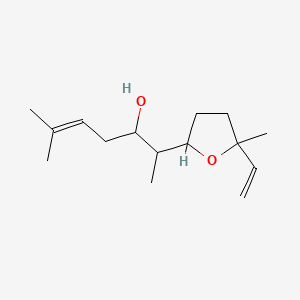


![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
